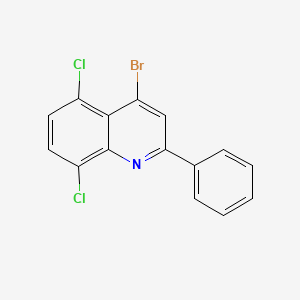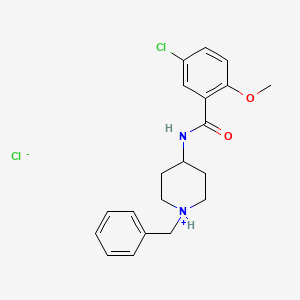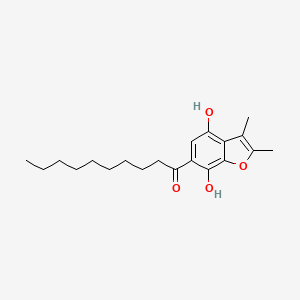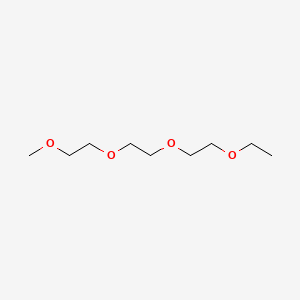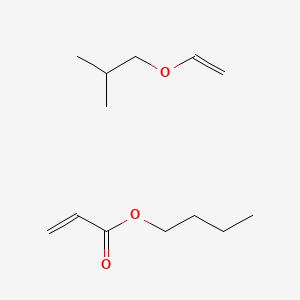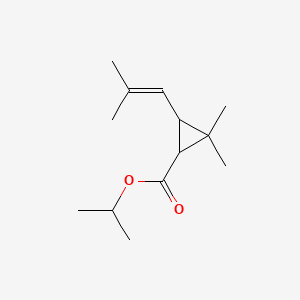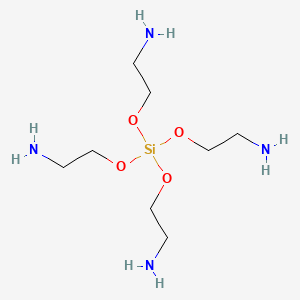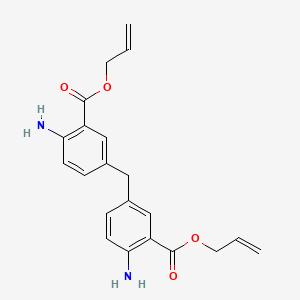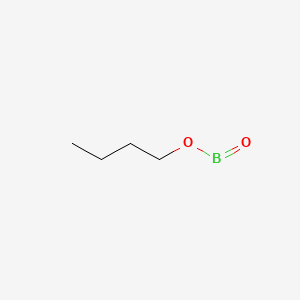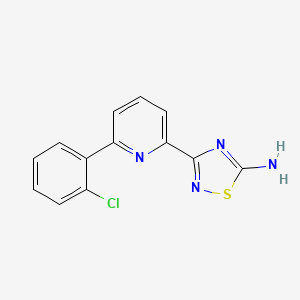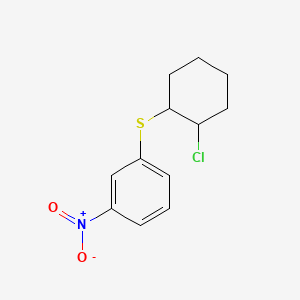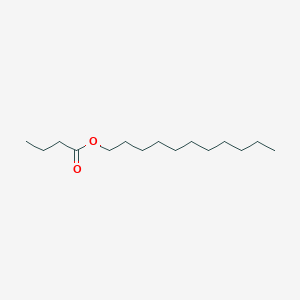
Undecyl butyrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Undecyl butyrate, also known as butanoic acid undecyl ester, is an organic compound with the molecular formula C15H30O2. It is an ester formed from the reaction of butanoic acid and undecanol. This compound is known for its fruity odor and is used in various applications, including fragrances and flavorings .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Undecyl butyrate can be synthesized through the esterification reaction between butanoic acid and undecanol. This reaction typically requires a catalyst, such as sulfuric acid, and is conducted under reflux conditions to facilitate the removal of water, which drives the reaction to completion .
Industrial Production Methods
In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reaction is carried out in large reactors with continuous removal of water to ensure high yield and purity of the ester. The use of advanced catalysts and optimized reaction conditions further enhances the efficiency of the process .
Analyse Des Réactions Chimiques
Types of Reactions
Undecyl butyrate primarily undergoes hydrolysis, oxidation, and reduction reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Hydrolysis: Butanoic acid and undecanol.
Oxidation: Various oxidation products depending on the specific conditions.
Reduction: Alcohols or other reduced forms of the ester.
Applications De Recherche Scientifique
Undecyl butyrate has several applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its potential effects on biological systems, including its role in cell signaling and metabolism.
Medicine: Explored for its potential therapeutic properties, including its use as a fragrance in medicinal formulations.
Industry: Widely used in the fragrance and flavor industry due to its pleasant fruity odor
Mécanisme D'action
The mechanism of action of undecyl butyrate involves its interaction with various molecular targets and pathways. In biological systems, it can modulate cell signaling pathways and influence metabolic processes. The ester can also interact with enzymes and receptors, leading to various physiological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Butyl butyrate: Another ester with a fruity odor, used in similar applications.
Ethyl butyrate: Known for its pineapple-like odor, used in flavorings and fragrances.
Methyl butyrate: Has a fruity odor and is used in perfumes and flavorings
Uniqueness of Undecyl Butyrate
This compound stands out due to its longer carbon chain, which imparts unique physical and chemical properties. Its higher molecular weight and distinct odor profile make it suitable for specific applications where other esters may not be as effective .
Propriétés
Numéro CAS |
5461-02-9 |
|---|---|
Formule moléculaire |
C15H30O2 |
Poids moléculaire |
242.40 g/mol |
Nom IUPAC |
undecyl butanoate |
InChI |
InChI=1S/C15H30O2/c1-3-5-6-7-8-9-10-11-12-14-17-15(16)13-4-2/h3-14H2,1-2H3 |
Clé InChI |
DPMDQRRFSVRUMR-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCOC(=O)CCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


